N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, characterized by the presence of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide primarily targets the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound’s interaction with these enzymes plays a significant role in its anti-inflammatory properties .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes . The suppression of these enzymes leads to a decrease in inflammation .
Biochemical Pathways
The compound’s interaction with COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play a role in inflammation and pain. By inhibiting COX enzymes, the compound disrupts this pathway, leading to reduced inflammation .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This leads to a decrease in inflammation and associated pain .
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit anti-cancer activity against several cancer cell lines, suggesting that it interacts with key biomolecules involved in cell proliferation and survival
Cellular Effects
In terms of cellular effects, this compound has been shown to induce G2/M cell cycle arrest in Colo205 cells This suggests that the compound influences cell function by impacting cell signaling pathways and gene expression related to cell cycle regulation
Molecular Mechanism
It has been suggested that the compound may act as a potential small-molecule activator of p53, a protein that plays a crucial role in preventing cancer by regulating the cell cycle and promoting apoptosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the acetylation process . The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of a methoxy group at the sixth position of the benzothiazole ring. This structural feature enhances its anti-inflammatory activity and photophysical properties compared to its analogs .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUZZGHIYZIXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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